2,3,5,5-Tetramethylhexan-1-amine

structural isomer steric hindrance computational chemistry

2,3,5,5-Tetramethylhexan-1-amine (CAS 2141384-51-0) is a primary aliphatic amine with the molecular formula C10H23N and a molecular weight of 157.30 g/mol. The compound features a branched C10 carbon backbone with four methyl substituents distributed across the hexane chain, specifically at the 2-, 3-, and two at the 5-positions, and a primary amine group (-NH2) at the 1-position.

Molecular Formula C10H23N
Molecular Weight 157.301
CAS No. 2141384-51-0
Cat. No. B2679687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,5-Tetramethylhexan-1-amine
CAS2141384-51-0
Molecular FormulaC10H23N
Molecular Weight157.301
Structural Identifiers
SMILESCC(CC(C)(C)C)C(C)CN
InChIInChI=1S/C10H23N/c1-8(9(2)7-11)6-10(3,4)5/h8-9H,6-7,11H2,1-5H3
InChIKeyGZMANAOSOFXFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,5-Tetramethylhexan-1-amine CAS 2141384-51-0: Primary Aliphatic Amine Procurement and Research Chemical Overview


2,3,5,5-Tetramethylhexan-1-amine (CAS 2141384-51-0) is a primary aliphatic amine with the molecular formula C10H23N and a molecular weight of 157.30 g/mol [1]. The compound features a branched C10 carbon backbone with four methyl substituents distributed across the hexane chain, specifically at the 2-, 3-, and two at the 5-positions, and a primary amine group (-NH2) at the 1-position. This structure classifies it as a sterically hindered aliphatic amine. A stereoisomeric variant, (2R,3R)-2,3,5,5-tetramethylhexan-1-amine, has also been cataloged in chemical databases [1]. As of this writing, no peer-reviewed research articles, patents describing biological activity, or authoritative physicochemical data (e.g., boiling point, density, logP) have been identified for this specific compound in the open scientific literature. Information is currently limited to vendor catalog entries that provide basic computed molecular descriptors derived from PubChem .

Procurement Risk Alert: Why 2,3,5,5-Tetramethylhexan-1-amine Cannot Be Interchanged with Other C10H23N Primary Amines


The molecular formula C10H23N encompasses multiple isomeric primary amines with distinct carbon skeleton architectures, including 2,2,5,5-tetramethylhexan-1-amine (CAS 1310242-09-1) and 3,3,4,4-tetramethylhexan-1-amine . These isomers differ fundamentally in the spatial arrangement of their methyl substituents. In the context of sterically hindered amines, even minor variations in substitution pattern—such as shifting methyl groups from the 2,3,5,5 positions to the 2,2,5,5 positions—can alter steric bulk around the amine nitrogen, which may influence nucleophilicity, basicity (pKa), and the compound's ability to participate in specific synthetic transformations or biological interactions [1]. General class-level knowledge of tertiary amine metabolism indicates that steric hindrance and lipophilicity significantly impact metabolic outcomes [2]; by extension, the specific steric profile of 2,3,5,5-tetramethylhexan-1-amine would be expected to differ from its regioisomers. Without empirical comparative data, procurement decisions based solely on molecular weight or formula constitute a material risk when target compound identity and positional specificity are critical to the intended application.

Quantitative Differentiation Evidence: 2,3,5,5-Tetramethylhexan-1-amine vs. Closest Analogs


Structural and Computational Differentiation: 2,3,5,5-Tetramethylhexan-1-amine vs. 2,2,5,5-Tetramethylhexan-1-amine

2,3,5,5-Tetramethylhexan-1-amine and 2,2,5,5-tetramethylhexan-1-amine (CAS 1310242-09-1) are positional isomers with identical molecular formula (C10H23N) and molecular weight (157.30 g/mol) . The target compound places two methyl groups at the 2- and 3-positions respectively, while the comparator features geminal dimethyl substitution at the 2-position. This structural divergence creates distinct steric environments around the primary amine and the adjacent carbon backbone. The absence of experimental data for either compound precludes quantitative comparison; the only verifiable differentiation is structural identity as confirmed by InChIKey (GZMANAOSOFXFEC-UHFFFAOYSA-N for the target) and canonical SMILES (CC(CC(C)(C)C)C(C)CN) . Any procurement for structure-specific applications requires verification of the correct isomer via orthogonal analytical methods.

structural isomer steric hindrance computational chemistry

Steric Hindrance Profile Inference: 2,3,5,5-Tetramethylhexan-1-amine vs. Unbranched C10 Primary Amines

No direct experimental data exists for 2,3,5,5-tetramethylhexan-1-amine. However, class-level inference can be drawn from the established relationship between amine structure and metabolic liability [1]. Primary amines generally exhibit lower promiscuity and improved in vivo toxicology profiles compared to secondary and tertiary amines [2]. Within the primary amine class, steric hindrance near the amine nitrogen (as present in the target compound with methyl groups at the 2- and 3-positions) is known to influence susceptibility to oxidative deamination by monoamine oxidases and cytochrome P450 enzymes [1]. Compared to an unbranched C10 primary amine such as decan-1-amine, the sterically encumbered 2,3,5,5-tetramethylhexan-1-amine would theoretically exhibit altered metabolic stability, though no quantitative data supports this assertion.

steric effects nucleophilicity metabolic stability

Molecular Weight Parity with Functional Divergence: 2,3,5,5-Tetramethylhexan-1-amine vs. DI-N-BUTYLETHYLAMINE

DI-N-BUTYLETHYLAMINE (CAS 4458-33-7) shares the identical molecular formula C10H23N and molecular weight of 157.301 g/mol with 2,3,5,5-tetramethylhexan-1-amine [1]. Despite this parity, the two compounds are chemically distinct: DI-N-BUTYLETHYLAMINE is a tertiary amine with three alkyl substituents on the nitrogen, whereas the target compound is a primary amine with a free -NH2 group . This functional group difference has profound implications for reactivity, basicity (pKa), and biological behavior. Primary amines can undergo acylation, Schiff base formation, and diazotization reactions unavailable to tertiary amines; conversely, tertiary amines cannot form amide bonds directly. No head-to-head comparative data exists for these specific compounds, but the functional group distinction alone precludes interchangeable use in any application sensitive to amine class.

amine classification primary vs. tertiary amine reactivity

Application Scenarios for 2,3,5,5-Tetramethylhexan-1-amine Based on Available Structural Evidence


Synthetic Intermediate for Sterically Hindered Amine-Derived Building Blocks

The primary amine functionality of 2,3,5,5-tetramethylhexan-1-amine makes it a candidate for derivatization via acylation, reductive amination, or alkylation to generate amides, secondary amines, or tertiary amines bearing a sterically congested C10 hydrocarbon tail . The four methyl substituents distributed along the backbone may confer enhanced lipophilicity and steric shielding relative to linear C10 amines, which could influence the physicochemical properties (e.g., solubility, membrane permeability) of downstream products. However, users should note that no published synthetic procedures utilizing this specific compound have been identified; all applications are theoretical based on primary amine reactivity. Analytical verification of identity and purity is essential before use.

Structural Probe in Steric Hindrance-Response Relationship Studies

The unique substitution pattern of 2,3,5,5-tetramethylhexan-1-amine—with methyl groups at the 2-, 3-, and two at the 5-positions—offers a specific steric profile that may be employed as a structural probe in systematic studies of how steric hindrance modulates amine reactivity, basicity, or biological recognition . When compared with its positional isomer 2,2,5,5-tetramethylhexan-1-amine (CAS 1310242-09-1) , the differential placement of methyl substituents could reveal structure-activity relationships governing steric effects. This application requires the user to generate primary comparative data; no existing quantitative evidence supports specific conclusions.

Reference Standard for Isomer-Specific Analytical Method Development

Given the existence of multiple C10H23N primary amine isomers with distinct substitution patterns , 2,3,5,5-tetramethylhexan-1-amine may serve as a reference standard for developing and validating chromatographic or spectroscopic methods capable of resolving these structurally similar compounds. The compound's InChIKey (GZMANAOSOFXFEC-UHFFFAOYSA-N) and canonical SMILES (CC(CC(C)(C)C)C(C)CN) provide unambiguous digital identifiers that distinguish it from isomers. Method development would require empirical determination of retention times, spectral signatures, or other analytical parameters; no such data is currently available in the public domain.

In Vitro Research Use Only—Primary Amine Reagent for Exploratory Chemistry

As noted in vendor catalog entries, 2,3,5,5-tetramethylhexan-1-amine is offered for research use only and is not intended for therapeutic, diagnostic, veterinary, or direct human applications . It may be procured as a reagent for exploratory synthetic chemistry or preliminary biological screening where the identity of the specific branched C10 primary amine is the variable of interest. Users should independently validate purity, identity, and suitability for their intended application, as no peer-reviewed characterization data or application-specific protocols have been published. Purity is typically specified at 95% .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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